5-Bromo-4,6-dichloronicotinic acid
Overview
Description
5-Bromo-4,6-dichloronicotinic acid is a halogenated derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring of nicotinic acid. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,6-dichloronicotinic acid typically involves halogenation reactions. One common method is the direct halogenation of nicotinic acid using bromine and chlorine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective addition of halogens to the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often using advanced reactor designs and continuous flow systems to handle the high volumes required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,6-dichloronicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-bromo-4,6-dichloronicotinamide.
Reduction: Reduction reactions can lead to the formation of 5-bromo-4,6-dichloronicotinamide or other reduced forms.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases or nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: 5-bromo-4,6-dichloronicotinamide
Reduction Products: Reduced forms of the compound, such as 5-bromo-4,6-dichloronicotinamide
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-4,6-dichloronicotinic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the study of chemical reactions and mechanisms. Additionally, it has applications in the development of new pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
5-Bromo-4,6-dichloronicotinic acid is similar to other halogenated nicotinic acids, such as 3-bromo-4-chloronicotinic acid and 2-bromo-3-chloronicotinic acid. its unique combination of bromine and chlorine atoms on the pyridine ring gives it distinct chemical properties and reactivity. These differences make it suitable for specific applications where other halogenated nicotinic acids may not be as effective.
Comparison with Similar Compounds
3-bromo-4-chloronicotinic acid
2-bromo-3-chloronicotinic acid
4-bromo-2-chloronicotinic acid
Biological Activity
5-Bromo-4,6-dichloronicotinic acid (C6H2BrCl2NO2) is a halogenated derivative of nicotinic acid that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant data tables and research findings.
- Molecular Formula : C6H2BrCl2NO2
- Molecular Weight : 236.94 g/mol
- CAS Number : 1216474-94-0
The compound features both bromine and chlorine substituents, which significantly influence its chemical reactivity and biological interactions. These halogen atoms enhance the compound's binding affinity to various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents are crucial for enhancing binding affinity, which may lead to:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways.
- Modulation of Receptor Functions : It may influence receptor activity, contributing to its therapeutic effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antitumor Activity : Studies indicate that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Enzyme Inhibition : It has been shown to inhibit specific kinases, potentially impacting signaling pathways related to cancer progression.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
- Cancer Cell Lines : In a study examining the effects on prostate and breast cancer cell lines, this compound demonstrated significant inhibition of cell growth at concentrations as low as 10 µM .
- Enzyme Inhibition Studies : A series of experiments evaluated the compound's inhibitory effects on CAMKK2, a kinase implicated in various cancers. The IC50 values were found to be around 0.63 nM, indicating potent inhibition .
- Anti-inflammatory Activity : In vitro studies using RAW 264.7 macrophage cell lines showed that the compound significantly reduced nitrite production, a marker of inflammation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Key Differences |
---|---|---|
Ethyl 5-bromo-4,6-dichloronicotinate | C8H6BrCl2NO2 | Ethyl group increases lipophilicity and bioavailability |
Methyl 5-bromo-2-chloronicotinate | C8H7BrClNO2 | Different halogenation pattern affecting reactivity |
5-Bromo-6-chloronicotinic acid | C6H4BrClNO2 | Variation in halogen position influencing activity |
Properties
IUPAC Name |
5-bromo-4,6-dichloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-4(8)2(6(11)12)1-10-5(3)9/h1H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJBBWFZVMLVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.